molecular formula C47H45ClFN7O6 B12383530 Mcl-1 inhibitor 12

Mcl-1 inhibitor 12

Cat. No.: B12383530
M. Wt: 858.4 g/mol
InChI Key: RZFHVQOYGCVTAG-VQJSHJPSSA-N
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Description

Mcl-1 inhibitor 12 is a small molecule inhibitor that targets the myeloid cell leukemia 1 (MCL-1) protein, a member of the B-cell lymphoma 2 (BCL-2) family. MCL-1 is an anti-apoptotic protein that plays a crucial role in cell survival by preventing apoptosis. Overexpression of MCL-1 is frequently observed in various cancers, making it an attractive target for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mcl-1 inhibitor 12 involves a series of chemical reactions, including the formation of macrocycles originating from a DNA-encoded chemical library screen. The process typically involves conformational analysis and structure-based design to optimize the potency of the lead series into the low nanomolar regime . The synthetic platform allows for rapid analoging and fine-tuning of the physicochemical properties of the macrocyclic compounds .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Mcl-1 inhibitor 12 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mcl-1 inhibitor 12 is unique due to its high selectivity and potency in targeting MCL-1, making it a promising candidate for cancer therapy. Its ability to induce apoptosis in MCL-1-dependent cancer cells sets it apart from other inhibitors .

Properties

Molecular Formula

C47H45ClFN7O6

Molecular Weight

858.4 g/mol

IUPAC Name

(2R)-2-[5-[3-chloro-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(4-fluorophenyl)pyrrolo[2,1-f][1,2,4]triazin-4-yl]oxy-3-[2-[[2-(2-methoxyphenyl)pyrimidin-4-yl]methoxy]phenyl]propanoic acid

InChI

InChI=1S/C47H45ClFN7O6/c1-30-35(16-17-40(43(30)48)60-25-24-55-22-20-54(2)21-23-55)42-37(31-12-14-33(49)15-13-31)27-56-44(42)46(51-29-52-56)62-41(47(57)58)26-32-8-4-6-10-38(32)61-28-34-18-19-50-45(53-34)36-9-5-7-11-39(36)59-3/h4-19,27,29,41H,20-26,28H2,1-3H3,(H,57,58)/t41-/m1/s1

InChI Key

RZFHVQOYGCVTAG-VQJSHJPSSA-N

Isomeric SMILES

CC1=C(C=CC(=C1Cl)OCCN2CCN(CC2)C)C3=C4C(=NC=NN4C=C3C5=CC=C(C=C5)F)O[C@H](CC6=CC=CC=C6OCC7=NC(=NC=C7)C8=CC=CC=C8OC)C(=O)O

Canonical SMILES

CC1=C(C=CC(=C1Cl)OCCN2CCN(CC2)C)C3=C4C(=NC=NN4C=C3C5=CC=C(C=C5)F)OC(CC6=CC=CC=C6OCC7=NC(=NC=C7)C8=CC=CC=C8OC)C(=O)O

Origin of Product

United States

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